molecular formula C24H20ClNO4 B272108 5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one

5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one

カタログ番号 B272108
分子量: 421.9 g/mol
InChIキー: WXQIBAFKVXDFFJ-MDZDMXLPSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one, also known as CFI-400945, is a small molecule inhibitor that has shown potential as a therapeutic agent in cancer treatment.

作用機序

5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a selective inhibitor of polo-like kinase 4 (PLK4), a protein kinase that plays a crucial role in centriole duplication and cell division. By inhibiting PLK4, this compound disrupts the normal cell cycle and induces mitotic catastrophe, leading to cell death. This mechanism of action makes this compound a potential therapeutic agent for cancer treatment, as cancer cells often have abnormal cell cycles and rely heavily on PLK4 for their survival.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and minimal off-target effects in preclinical studies. It has also demonstrated good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. In addition, this compound has been found to be stable in various biological matrices, making it suitable for further development as a therapeutic agent.

実験室実験の利点と制限

One of the main advantages of 5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one is its selectivity for PLK4, which reduces the risk of off-target effects and toxicity. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings. In addition, more research is needed to determine the optimal dosing and administration schedule for this compound.

将来の方向性

There are several potential future directions for 5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one research and development. One direction is to further investigate its efficacy in combination with other chemotherapy drugs, as well as its potential as a monotherapy for various types of cancer. Another direction is to explore the use of this compound as a radiosensitizer, as it has been found to enhance the effects of radiation therapy in preclinical studies. Finally, more research is needed to optimize the pharmacokinetic properties of this compound and develop a suitable formulation for clinical use.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential as a therapeutic agent for cancer treatment. Its selectivity for PLK4 and low toxicity profile make it an attractive candidate for further research and development. However, more studies are needed to determine its optimal dosing and administration schedule, as well as its potential as a radiosensitizer and monotherapy for cancer.

合成法

5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one was synthesized by a team of researchers at the University of Toronto using a combination of organic synthesis and medicinal chemistry techniques. The synthesis involved the use of various reagents and solvents, including but not limited to, 2-methylbenzaldehyde, furan-2-carbaldehyde, and chloroacetyl chloride. The final product was obtained in high yield and purity, making it suitable for further research and development.

科学的研究の応用

5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines, including triple-negative breast cancer and non-small cell lung cancer. This compound has also shown efficacy in combination with other chemotherapy drugs, such as paclitaxel and gemcitabine, in reducing tumor growth.

特性

分子式

C24H20ClNO4

分子量

421.9 g/mol

IUPAC名

5-chloro-3-[(E)-4-(furan-2-yl)-2-oxobut-3-enyl]-3-hydroxy-1-[(2-methylphenyl)methyl]indol-2-one

InChI

InChI=1S/C24H20ClNO4/c1-16-5-2-3-6-17(16)15-26-22-11-8-18(25)13-21(22)24(29,23(26)28)14-19(27)9-10-20-7-4-12-30-20/h2-13,29H,14-15H2,1H3/b10-9+

InChIキー

WXQIBAFKVXDFFJ-MDZDMXLPSA-N

異性体SMILES

CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)/C=C/C4=CC=CO4)O

SMILES

CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C=CC4=CC=CO4)O

正規SMILES

CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C=CC4=CC=CO4)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。